4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
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Overview
Description
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is an organic compound that features both fluorine and methoxy functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide typically involves the reaction of 4-fluorobenzoyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be optimized for scalability, including the use of automated systems for reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-oxobutanamide.
Reduction: 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-hydroxybutanamide.
Substitution: 4-(4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide.
Scientific Research Applications
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory pathways and pain receptors.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorophenyl)-N-(4-hydroxyphenyl)-4-oxobutanamide
- 4-(4-methoxyphenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
- 4-(4-chlorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide
Uniqueness
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can affect its electronic properties and interactions with biological targets.
Properties
IUPAC Name |
4-(4-fluorophenyl)-N-(4-methoxyphenyl)-4-oxobutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-22-15-8-6-14(7-9-15)19-17(21)11-10-16(20)12-2-4-13(18)5-3-12/h2-9H,10-11H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCVZGQQNYSXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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